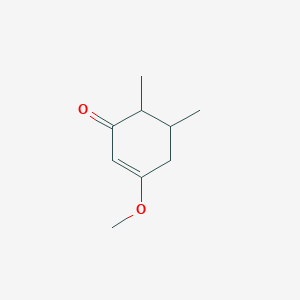

3-Methoxy-5,6-dimethylcyclohex-2-en-1-one

Description

Significance of Cyclohexenone Motifs in Modern Organic Synthesis

Cyclohexenone derivatives are versatile building blocks in synthetic organic chemistry due to the multiple reactive sites they possess. mdpi.com Their value is underscored by their prevalence in the structures of numerous natural products, including terpenoids and steroids, as well as in pharmaceutically active molecules. researchgate.netresearchgate.net The conjugated enone system allows for a variety of transformations, including 1,2-additions to the carbonyl group, 1,4-conjugate additions (Michael additions), and cycloaddition reactions where the enone can act as a dienophile. researchgate.net This reactivity makes them ideal starting points for creating molecular complexity in a controlled and predictable manner. The ability to introduce substituents at various positions on the ring further enhances their utility, allowing for the synthesis of a diverse library of complex molecules. mdpi.comnih.gov

Research Context of 3-Methoxy-5,6-dimethylcyclohex-2-en-1-one within Enone Chemistry

Within the broad class of cyclohexenones, 3-alkoxy-substituted variants represent a particularly useful subclass. The methoxy (B1213986) group in this compound acts as a stable enol ether, which can influence the regioselectivity of reactions and can be a precursor to other functional groups. For instance, such β-alkoxy enones are valuable synthons that can participate as dienophiles in Diels-Alder reactions. researchgate.net The dimethyl substitution at the 5 and 6 positions introduces stereocenters, making the molecule a chiral building block and a target for asymmetric synthesis. Research into such specifically substituted cyclohexenones is often driven by their potential as key intermediates in the total synthesis of complex natural products or in the development of new synthetic methodologies where the control of stereochemistry is paramount. nih.gov

Overview of Relevant Synthetic Strategies and Reaction Pathways for Related Structures

The synthesis of substituted cyclohexenones is a well-explored area of organic chemistry, with several powerful strategies available. The Robinson annulation, a classic method, involves a Michael addition followed by an intramolecular aldol (B89426) condensation to construct the cyclohexenone ring. researchgate.net More contemporary methods include:

Palladium-catalyzed dehydrogenation of the corresponding cyclohexanones, often using oxygen as a green oxidant. organic-chemistry.org

Cationic cyclizations of alkynols or enynes, which can be promoted by acids like tetrafluoroboric acid to yield cyclohexanone (B45756) derivatives. organic-chemistry.org

Microwave-assisted synthesis , which can accelerate the conversion of 1,3-diketones into 3-alkoxy-2-cyclohexenones, often with high yields and the benefit of reusable catalysts. researchgate.net

Organocatalytic approaches , which allow for the highly enantioselective synthesis of chiral cyclohexenones, crucial for pharmaceutical applications. organic-chemistry.org

For 3-alkoxy-2-cyclohexenones specifically, a common route involves the reaction of a 1,3-cyclohexanedione (B196179) with an alcohol in the presence of an acid catalyst or under microwave irradiation. researchgate.net The introduction of alkyl groups, such as the methyl groups in the target compound, can be achieved by using appropriately substituted starting materials or through subsequent alkylation reactions.

Scope and Objectives of Academic Inquiry into this compound

Academic investigation into a specific molecule like this compound is typically multifaceted. The primary objectives often revolve around its role as a strategic intermediate. Researchers may aim to:

Develop novel and efficient synthetic routes to the molecule itself, particularly focusing on stereocontrolled methods to access specific enantiomers or diastereomers.

Explore its reactivity in key carbon-carbon bond-forming reactions, such as conjugate additions, aldol condensations, and cycloadditions, to build more complex molecular scaffolds. researchgate.netnih.gov

Utilize it as a key fragment in the total synthesis of a natural product or a designed molecule with potential biological activity. The specific substitution pattern may be chosen to match a substructure within a larger, more complex target.

Investigate its physical and spectroscopic properties to better understand the influence of the methoxy and dimethyl groups on the electronics and conformation of the cyclohexenone ring system.

The study of this compound contributes to the broader understanding of enone chemistry and provides tools for the construction of functionalized six-membered rings, which are ubiquitous in chemical science.

Physicochemical Properties

| Property | Value |

| CAS Number | 94231-99-9 |

| Molecular Formula | C₉H₁₄O₂ |

| Molecular Weight | 154.21 g/mol |

| IUPAC Name | This compound |

Structure

3D Structure

Properties

CAS No. |

645386-27-2 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

3-methoxy-5,6-dimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C9H14O2/c1-6-4-8(11-3)5-9(10)7(6)2/h5-7H,4H2,1-3H3 |

InChI Key |

WYKQFVQQWOZGRO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=CC(=O)C1C)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methoxy 5,6 Dimethylcyclohex 2 En 1 One

Retrosynthetic Analysis for the Functionalized Cyclohexenone Scaffold

A retrosynthetic analysis of 3-Methoxy-5,6-dimethylcyclohex-2-en-1-one provides a logical framework for deconstructing the molecule into simpler, more readily available precursors. This process is fundamental to designing an effective and efficient synthetic route.

Strategic Disconnections and Key Precursor Identification

The most apparent disconnection in the target molecule is the enol ether bond. Cleavage of the C(3)-O bond points to a crucial β-dicarbonyl intermediate, 5,6-dimethylcyclohexane-1,3-dione . This dione (B5365651) is the central building block, containing the core carbocyclic ring and the requisite dimethyl substitution pattern. The synthesis of this key precursor becomes a primary objective.

Further disconnection of the 5,6-dimethylcyclohexane-1,3-dione via a Michael addition, a common ring-forming strategy, suggests precursors such as a β-ketoester and an α,β-unsaturated ketone. For instance, the ring could be conceptually formed from the reaction of a derivative of 3-methyl-2-butanone (B44728) with an acrylate (B77674) equivalent.

A summary of the primary retrosynthetic disconnection is as follows:

Target: this compound

Disconnection 1 (Enol ether formation): Leads to 5,6-dimethylcyclohexane-1,3-dione and a methylating agent (e.g., methanol (B129727) under acidic conditions or diazomethane). google.com

Disconnection 2 (Michael/Aldol (B89426) Condensation): Deconstructs the dione precursor into simpler acyclic fragments, highlighting a potential route for its own synthesis.

Stereo- and Regiochemical Control in Synthetic Design

The synthesis of this compound presents significant challenges in both stereochemistry and regiochemistry.

Stereochemical Control: The molecule possesses two adjacent chiral centers at the C5 and C6 positions. The relationship between these two methyl groups (either syn or anti) must be carefully controlled.

Substrate Control: If the synthesis begins with a precursor that already contains a stereocenter, this existing chirality can influence the stereochemistry of the second center as it is formed. youtube.com

Auxiliary Control: A temporary chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a key reaction. youtube.comyoutube.com Once the desired stereochemistry is set, the auxiliary is removed.

Catalytic Control: Asymmetric catalysis, using chiral catalysts, can be employed to set both stereocenters simultaneously or sequentially with high enantioselectivity. jyu.fi

Regiochemical Control: The formation of the 3-methoxy isomer is critical. The precursor, 5,6-dimethylcyclohexane-1,3-dione, is an unsymmetrical dione. O-alkylation could potentially occur at two different positions. However, the formation of an enol or enolate is generally favored at the less sterically hindered carbonyl group, which would lead to the desired 3-methoxy product. The choice of reaction conditions, such as the base and solvent, can be used to influence and control this regioselectivity. tandfonline.com

Total Synthesis Approaches to this compound

Based on the retrosynthetic analysis, both linear and convergent routes can be devised for the total synthesis of the target compound.

Multi-Step Linear and Convergent Synthetic Routes

A plausible linear synthetic route could commence with the synthesis of the key 5,6-dimethylcyclohexane-1,3-dione precursor, followed by a regioselective methylation. The synthesis of the dione itself could be achieved through a tandem Michael-Dieckmann condensation, although controlling the methylation pattern on an acyclic precursor would be a key challenge.

A more robust convergent synthetic route would involve the preparation of two key fragments that are then joined. For example, a chiral building block containing the C5 and C6 stereocenters could be synthesized separately and then subjected to a ring-closing reaction, such as a Robinson annulation with a suitable partner, to construct the cyclohexenone ring.

A proposed synthetic sequence could start from a known chiral material or use an asymmetric reaction to establish the stereocenters. For instance, the microbial reduction of a prochiral diketone is a known method for establishing chirality in similar cyclohexane (B81311) systems. orgsyn.org Following the formation of the chiral dione, the final step would be the regioselective formation of the enol ether. This can be achieved by reacting the dione with methanol in the presence of an acid catalyst, such as p-toluenesulfonic acid, a method proven effective for related, simpler cyclohexanediones. google.com

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of the synthesis hinges on the optimization of key reaction steps. The final O-methylation step is particularly critical for both yield and regioselectivity. Drawing analogies from similar transformations, several parameters can be adjusted. researchgate.net

The use of Lewis acids or protic acids is crucial for catalyzing the reaction between the dione and methanol. google.com The choice of solvent and temperature also plays a significant role; for instance, using methanol as both the reagent and solvent can drive the reaction equilibrium towards the product. numberanalytics.com

Below is a table summarizing potential optimization parameters for the enol ether formation step, based on general principles of enone and ether synthesis.

| Parameter | Variation | Expected Outcome on Yield and Selectivity |

| Catalyst | p-Toluenesulfonic acid, Sulfuric acid, Lewis Acids (e.g., ZnCl₂) | Affects reaction rate and can influence regioselectivity. google.comnumberanalytics.com |

| Methylating Agent | Methanol (with acid), Diazomethane, Trimethyl orthoformate | Choice affects reaction conditions (mild vs. harsh) and safety. |

| Solvent | Methanol, Toluene, Dichloromethane | Can influence solubility and reaction equilibrium. numberanalytics.com |

| Temperature | Room Temperature to Reflux | Higher temperatures increase reaction rate but may decrease selectivity. numberanalytics.com |

| Water Removal | Dean-Stark trap, Molecular sieves | Removing water byproduct drives the equilibrium towards product formation, increasing yield. |

Catalytic Methodologies for Enone Formation and Functionalization

Modern catalytic methods offer powerful tools for the synthesis and functionalization of enone systems. For a molecule like this compound, these methods could be applied to either form the core structure or introduce functionality with high precision.

One key catalytic transformation is the dehydrogenation of a corresponding saturated ketone, 3-methoxy-5,6-dimethylcyclohexan-1-one , to introduce the C2-C3 double bond. Palladium-based catalysts, often using molecular oxygen as a terminal oxidant, are highly effective for this type of transformation, providing a direct route to the α,β-unsaturated system. organic-chemistry.org Iron-catalyzed dehydrogenation also presents a viable, more sustainable alternative. organic-chemistry.org

Furthermore, organocatalysis provides a powerful strategy for the enantioselective synthesis of the cyclohexenone core. For example, an organocatalytic Michael addition could be used to construct the ring from acyclic precursors, setting the C5 and C6 stereocenters with high fidelity. jyu.fi Chiral iminium or enamine catalysis can be employed to activate substrates towards asymmetric bond formation, leading to highly enantioenriched products. jyu.fi These methods avoid the use of metals and often proceed under mild conditions.

Development of Green and Sustainable Catalytic Systems

The imperative for environmentally benign chemical processes has driven the development of green catalytic systems for cyclohexenone synthesis. These systems aim to minimize waste, avoid hazardous reagents, and reduce energy consumption. researchgate.net A key area of progress is the use of recyclable heterogeneous catalysts. For instance, silica-supported diphenic acid has been effectively used as a recyclable catalyst for the one-pot Knoevenagel/Michael reaction between aromatic aldehydes and 5,5-dimethyl-1,3-cyclohexanedione (dimedone), a precursor for the dimethyl-cyclohexenone structure. ias.ac.in This approach offers advantages like cost-effectiveness, excellent yields, and the elimination of harmful organic solvents. researchgate.net

Other green strategies include the use of solid acid catalysts like PPA–SiO2 and HClO4–SiO2, which can direct the reaction towards different products under varying conditions. researchgate.net The photocatalytic oxidation of cyclohexane to produce cyclohexanone (B45756) and cyclohexanol (B46403) (KA-oil) represents another sustainable route, utilizing visible-light-driven catalysts like Mo-doped mesoporous TiO2. acs.org This method is cost-effective and operates at ambient temperature and pressure. acs.org Furthermore, the development of thermally switchable deep eutectic solvents (DES) for reactions like the Beckmann rearrangement of cyclohexanone oxime to caprolactam showcases a novel strategy that combines catalysis and separation, enhancing process intensification and sustainability. acs.org

Table 1: Comparison of Green Catalytic Systems in Cyclohexenone-related Syntheses

| Catalyst System | Reaction Type | Substrates | Key Advantages | Source |

|---|---|---|---|---|

| Silica-diphenic acid | Domino Knoevenagel/Michael | Aromatic aldehydes, Dimedone | Reusable, Solvent-free/grinding conditions, High yields | researchgate.netias.ac.in |

| PPA–SiO2 / HClO4–SiO2 | Knoevenagel/Michael/Cyclodehydration | Aldehydes, Dimedone | Catalyst-dependent product selectivity, Good yields | researchgate.net |

| Mo-doped mesoporous TiO2 | Photocatalytic Oxidation | Cyclohexane | Visible-light driven, High selectivity, Ambient conditions | acs.org |

| [PEG600][CF3COOH]3 (DES) | Beckmann Rearrangement | Cyclohexanone oxime | Thermally switchable, High conversion and selectivity, Catalyst recovery | acs.org |

Asymmetric Catalysis for Enantioselective Synthesis (e.g., of chiral cyclohexenones)

The creation of chiral cyclohexenones with specific stereochemistry is crucial for the synthesis of biologically active molecules. nih.gov Asymmetric catalysis offers powerful methods for achieving high enantioselectivity. A significant advancement in this area is the use of biocatalysts, specifically ene-reductases like OPR3 and YqjM, for the desymmetrization of prochiral 4,4-disubstituted 2,5-cyclohexadienones. nih.govacs.org This enzymatic hydrogenation generates valuable quaternary stereocenters with outstanding enantioselectivities, often exceeding 99% enantiomeric excess (ee). nih.govacs.orgresearchgate.net

The enzyme YqjM, for example, has shown remarkable activity and selectivity in these desymmetrization processes. acs.org Even for challenging substrates where the substituents are similar in size, high ee values can be obtained. nih.gov Metal-catalyzed systems have also been developed for this purpose. For instance, a nickel-based system using Ni(OTf)2/(S,S)-Ph-BPE has been successful in the desymmetric hydrogenation of γ,γ-disubstituted cyclohexadienones, yielding chiral cyclohexenones with high yields (92-98%) and excellent enantioselectivities (92-99% ee). researchgate.net Similarly, copper-catalyzed 1,4-hydrosilylation provides another route to these chiral building blocks. researchgate.net

Table 2: Performance of Catalysts in Asymmetric Synthesis of Chiral Cyclohexenones

| Catalyst | Substrate Example | Yield | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|

| Ene-reductase YqjM | 4-Methyl-4-phenyl-2,5-cyclohexadienone | >99% | >99% | acs.org |

| Ene-reductase OPR3 | 4'-Methoxy-4-phenyl-2,5-cyclohexadienone | 44% | 99% | nih.govacs.org |

| Ene-reductase YqjM | 4'-Methoxy-4-phenyl-2,5-cyclohexadienone | 47% | >99% | nih.govacs.org |

| Ni(OTf)2/(S,S)-Ph-BPE | γ,γ-disubstituted cyclohexadienones | 92-98% | 92-99% | researchgate.net |

Metal-Mediated and Organocatalytic Approaches

Beyond asymmetric catalysis, a broad range of metal-mediated and organocatalytic methods are employed for cyclohexenone synthesis. organic-chemistry.orgnih.gov Transition metals like palladium, rhodium, and gold are particularly versatile. organic-chemistry.orgnih.gov For example, Pd(DMSO)2(TFA)2 can catalyze the direct dehydrogenation of cyclohexanones to the corresponding enones using molecular oxygen as the oxidant. organic-chemistry.org Cationic Rh(I) catalysts have been used in [5+1] cycloadditions of vinylcyclopropanes and carbon monoxide to afford cyclohexenones. organic-chemistry.org

Organocatalysis, which avoids the use of metals, has emerged as a powerful complementary strategy. nih.gov An organocatalyst-assisted domino Knoevenagel condensation–Michael addition–cyclization has been developed for the diastereoselective synthesis of complex heterocyclic systems, demonstrating the power of organocatalysis in cascade reactions. rsc.org The synthesis of 3-methoxy-2-cyclohexen-1-one itself can be achieved via a straightforward method involving the reaction of 1,3-cyclohexanedione (B196179) with methanol under the catalysis of a Lewis acid like p-toluenesulfonic acid, with reported yields of 75-80%. google.com

One-Pot and Cascade Reaction Sequences Leading to the Cyclohexenone Core

One-pot syntheses, also known as telescopic syntheses, involve sequential reactions in a single reactor without isolating intermediates. youtube.com This approach significantly improves efficiency by saving time, resources, and reducing waste. youtube.combcrec.id Cascade reactions, where the product of one step is the substrate for the next in a consecutive sequence, are a hallmark of elegant and efficient synthesis. rsc.org

Domino Knoevenagel/Michael Reactions in Cyclohexenone Synthesis

The domino Knoevenagel/Michael reaction is a powerful tool for constructing substituted cyclohexenone systems. researchgate.net This sequence typically involves the reaction of an aldehyde with two equivalents of a 1,3-dicarbonyl compound, such as dimedone (5,5-dimethyl-1,3-cyclohexanedione). ias.ac.inresearchgate.net The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and one molecule of the dione, followed by a Michael addition of the second dione molecule. ias.ac.in

Various catalysts can be employed to facilitate this transformation. As mentioned, silica-diphenic acid is an efficient and reusable catalyst for this purpose under solvent-free or aqueous conditions. researchgate.netias.ac.in The choice of catalyst can be crucial; for instance, using HClO4–SiO2 as a catalyst in acetonitrile (B52724) or solvent-free conditions leads to the formation of 2,2′-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one), while PPA–SiO2 promotes a subsequent cyclodehydration to yield 1,8-dioxo-octahydroxanthenes. researchgate.net

Tandem Processes and Cyclization Strategies

Tandem reactions often combine mechanistically distinct transformations into a single, efficient operation. An example relevant to cyclohexenone synthesis is the tandem alkyne hydration/aldol condensation process, where terminal 5-alkynals undergo endo carbocyclizations to form cyclohexenones. organic-chemistry.org More complex tandem sequences, such as a 5-exo cyclization followed by a Claisen rearrangement, have been used to construct fused seven-membered carbocyclic rings. nih.gov

Modern synthetic chemistry also leverages chemoenzymatic tandem processes. For example, a one-pot chemoenzymatic tandem cyclization has been developed to synthesize bicyclic peptides. nih.gov This process combines an enzyme-mediated head-to-tail cyclization with a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), demonstrating the seamless integration of biocatalysis and classic organic reactions. nih.gov Another sophisticated strategy is the tandem dimerization-macrocyclization approach, which utilizes 1,3-dipolar azide-alkyne cycloadditions for the convergent synthesis of complex cyclic scaffolds. researchgate.net These advanced cyclization strategies, while often applied to peptides, highlight the types of complex, multi-step transformations being developed that could be adapted for the synthesis of intricate small molecules like substituted cyclohexenones. nih.govresearchgate.netmdpi.com

Chemical Reactivity and Transformation Pathways of 3 Methoxy 5,6 Dimethylcyclohex 2 En 1 One

Nucleophilic and Electrophilic Reactions of the Enone System

The enone functionality is the primary site of reactivity in 3-Methoxy-5,6-dimethylcyclohex-2-en-1-one. It possesses three electrophilic centers: the carbonyl carbon (C1), the olefinic β-carbon (C3), and the olefinic α-carbon (C5). The methoxy (B1213986) group at C3, being an electron-donating group, modulates the electron density of the conjugated system, enhancing the electron density at the β-carbon (C5) compared to a standard enone.

Michael Additions and Related Conjugate Chemistry

The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. masterorganicchemistry.comwikipedia.org In the case of this compound, this involves the addition of a nucleophile to the C5 position. The reaction proceeds via the formation of an enolate intermediate, which is then protonated to give the 1,4-adduct. masterorganicchemistry.com

The presence of the electron-donating methoxy group at C3 makes the enone system more electron-rich than a typical alkyl-substituted enone, which can decrease its reactivity toward nucleophiles. However, the reaction is still feasible with a variety of "soft" nucleophiles, such as enolates, Gilman reagents (organocuprates), and thiols. masterorganicchemistry.com The stereochemical outcome of the addition is influenced by the existing stereocenters at C5 and C6, with the incoming nucleophile generally approaching from the less sterically hindered face of the molecule.

In a related transformation known as vinylogous Michael addition, the enolate derived from the title compound can itself act as a nucleophile, attacking an electrophilic alkene at its γ-position (the C5 methyl group). This type of reaction, often promoted by aminocatalysis, can form new carbon-carbon bonds at the γ-position relative to the carbonyl group, leading to highly functionalized products. nih.gov

Table 1: Representative Michael Acceptors and Donors in Conjugate Additions

| Role | Class of Compound | Specific Example | Expected Product Type with this compound |

|---|---|---|---|

| Michael Acceptor | α,β-Unsaturated Ketone | This compound | N/A (Substrate) |

| Michael Donor | Organocuprate (Gilman Reagent) | Lithium dimethylcuprate ((CH₃)₂CuLi) | 3-Methoxy-5,5,6-trimethylcyclohexan-1-one |

| Michael Donor | Malonate Ester | Diethyl malonate | Diethyl 2-(3-methoxy-5,6-dimethyl-1-oxocyclohexan-5-yl)malonate |

| Michael Donor | Thiol | Thiophenol | 3-Methoxy-5,6-dimethyl-5-(phenylthio)cyclohexan-1-one |

Selective Additions to the Carbonyl and Olefinic Moieties

The presence of two primary electrophilic sites, the carbonyl carbon (C1) and the β-carbon of the double bond (C5), allows for selectivity between 1,2-addition and 1,4-addition (conjugate addition). The choice of nucleophile is critical in determining the reaction pathway. "Hard" nucleophiles, which are characterized by high charge density and are governed by electrostatic interactions, preferentially attack the hard electrophilic carbonyl carbon (C1). masterorganicchemistry.com In contrast, "soft" nucleophiles, which are more polarizable and engage in orbital-controlled interactions, favor attack at the soft electrophilic β-carbon (C5). masterorganicchemistry.com

1,2-Addition: Reagents such as organolithium compounds and Grignard reagents are considered hard nucleophiles and are expected to add directly to the carbonyl group, yielding a tertiary alcohol after workup.

1,4-Addition: As discussed previously, soft nucleophiles like organocuprates, enolates, and amines favor conjugate addition.

The olefinic double bond itself can undergo electrophilic addition, although its reactivity is tempered by being part of a conjugated system and the presence of the electron-donating methoxy group. Reactions like epoxidation (e.g., with m-CPBA) or dihydroxylation (e.g., with OsO₄) would likely occur, with the facial selectivity being directed by the substituents on the ring.

Nucleophilic Substitution at the Methoxy-bearing Carbon

The methoxy group at C3 is part of a vinyl ether system, which is essentially a vinylogous ester. Direct nucleophilic substitution at an sp²-hybridized carbon is generally difficult. libretexts.orgyoutube.com Vinylic halides, for instance, are largely unreactive toward Sₙ2 reactions due to steric hindrance and the increased strength of the C-X bond. libretexts.org

However, substitution can be achieved under acidic conditions. Protonation of the carbonyl oxygen creates a resonance-stabilized vinylogous oxocarbenium ion, which significantly increases the electrophilicity of the C3 carbon. This allows for the attack of a nucleophile (e.g., water, an alcohol) in a vinylogous nucleophilic acyl substitution-type mechanism. stackexchange.com The initial adduct then eliminates methanol (B129727) to yield a new β-dicarbonyl compound or a different vinylogous ester.

Cycloaddition Chemistry Involving this compound

Cycloaddition reactions provide a powerful means of constructing cyclic systems with a high degree of stereocontrol. The enone moiety in this compound can participate as the 2π-electron component (dienophile) in [4+2] cycloadditions or as the photo-excited species in [2+2] cycloadditions.

Diels-Alder Reactions: Scope and Stereochemical Control

In the Diels-Alder reaction, the enone acts as a dienophile, reacting with a conjugated diene to form a new six-membered ring. masterorganicchemistry.comlibretexts.org The reactivity of the dienophile is typically enhanced by electron-withdrawing groups. ucalgary.ca The methoxy group on this compound is electron-donating, which reduces its reactivity in a normal-electron-demand Diels-Alder reaction (i.e., with an electron-rich diene).

Consequently, the reaction is most effective in an inverse-electron-demand Diels-Alder scenario, where the enone reacts with an electron-poor diene (e.g., one bearing nitro, cyano, or ester groups). The reaction is concerted and stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.orgyoutube.com The major product is typically the endo adduct, a result of favorable secondary orbital interactions between the diene and the dienophile's activating group (the carbonyl) in the transition state. The methyl groups at C5 and C6 provide significant steric hindrance, directing the diene to approach from the opposite face of the ring.

Table 2: Predicted Reactivity and Products in Diels-Alder Reactions

| Diene | Diene Electronics | Expected Reaction Type | Predicted Major Product |

|---|---|---|---|

| 1,3-Butadiene | Electron-rich | Normal-electron-demand (slow) | Tricyclic adduct (endo favored) |

| 2,3-Dimethyl-1,3-butadiene | Electron-rich | Normal-electron-demand (slow) | Sterically hindered tricyclic adduct |

| 1-Methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's Diene) | Very electron-rich | Normal-electron-demand (moderate) | Functionalized tricyclic adduct after hydrolysis |

| Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | Very electron-poor | Inverse-electron-demand (fast) | Initial adduct undergoes retro-Diels-Alder with N₂ loss to form a dihydropyridazine (B8628806) derivative |

[2+2] Photocycloadditions and Other Photochemical Transformations

Upon irradiation with UV light, the enone can be excited from its ground state (S₀) to a singlet excited state (S₁), which then typically undergoes intersystem crossing to a more stable triplet state (T₁). illinois.edu This triplet species behaves like a 1,4-biradical and can react with an alkene (olefin) to form a cyclobutane (B1203170) ring in a [2+2] photocycloaddition reaction. illinois.edunih.gov

The reaction is not concerted and proceeds via a triplet 1,4-biradical intermediate, which allows for rotation around single bonds before ring closure. This can lead to a mixture of stereoisomers. illinois.edu The regioselectivity of the addition (head-to-head vs. head-to-tail adducts) is dependent on the electronic nature of the alkene and the stability of the possible biradical intermediates. illinois.edu For related 3-substituted cyclohexenones, irradiation in the presence of alkenes has been shown to produce bicyclo[4.2.0]octan-2-one derivatives. sci-hub.st The stereochemistry of these adducts is often complex, but high diastereoselectivity can sometimes be achieved, particularly in intramolecular reactions where the olefin is tethered to the cyclohexenone ring. nih.gov

1,3-Dipolar Cycloadditions for Heterocycle Construction

While the electron-rich double bond of the enol ether system in this compound presents a potential dienophile or dipolarophile for cycloaddition reactions, specific examples of 1,3-dipolar cycloadditions directly involving this compound are not extensively documented in dedicated studies. However, the general reactivity of cyclohexenone systems suggests that under appropriate conditions, it could react with various 1,3-dipoles such as nitrones, azides, or nitrile oxides. The outcome of such reactions would be highly dependent on the regioselectivity and stereoselectivity, influenced by both the electronic nature of the enone system and the steric bulk of the substituents. The reaction would likely proceed to form complex heterocyclic scaffolds, fusing a new five-membered ring to the cyclohexenone core.

Functional Group Interconversions and Derivatizations of this compound

The functional groups of this compound offer multiple handles for chemical modification, enabling the synthesis of a diverse range of derivatives.

The methoxy group, integral to the vinylogous ester functionality, can be modified, although its cleavage is often challenging due to the stability of the enol ether. Standard ether cleavage reagents, such as strong protic acids (HBr, HI) or Lewis acids (BBr₃), would likely affect other functional groups in the molecule, leading to complex product mixtures or rearrangement of the cyclohexenone scaffold.

More subtle approaches would be required for selective modification. For instance, trans-etherification, the exchange of the methoxy group for another alkoxy group, could potentially be achieved under specific acid- or metal-catalyzed conditions with a large excess of a different alcohol. However, such transformations are not prominently reported for this specific substrate, indicating potential challenges in achieving high selectivity and yield.

The carbonyl group and the endocyclic double bond are primary sites for transformations.

Carbonyl Group: The ketone can undergo a range of standard carbonyl reactions. Reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) would yield the corresponding allylic alcohol, 3-Methoxy-5,6-dimethylcyclohex-2-en-1-ol. The stereochemical outcome of this reduction would be influenced by the existing stereocenters at C5 and C6. Reaction with organometallic reagents, such as Grignard or organolithium reagents, would lead to the formation of tertiary alcohols.

Double Bond: The electron-rich double bond is generally resistant to electrophilic attack compared to a simple alkene due to the delocalization of the oxygen lone pair. Catalytic hydrogenation could potentially reduce the double bond, but conditions would need to be carefully controlled to avoid reduction of the carbonyl group. Conjugate addition (Michael addition) to the double bond is also a possibility, though the substitution pattern makes it sterically hindered.

Alkylation of the this compound scaffold can be directed to the α-position of the carbonyl group (C2). This typically involves the formation of an enolate or a related nucleophilic species. Treatment with a strong, sterically hindered base like lithium diisopropylamide (LDA) can deprotonate the C2 position, generating a nucleophilic intermediate. This intermediate can then be trapped with an electrophile, such as an alkyl halide, to introduce a new substituent.

A documented example of this strategy is the methylation at the C2 position. escholarship.org The reaction proceeds by deprotonation with LDA in tetrahydrofuran (B95107) (THF) at low temperatures, followed by the addition of methyl iodide (MeI), to yield 2,5,6-trimethyl-3-methoxycyclohex-2-en-1-one. escholarship.org

Table 1: Selective Alkylation of this compound

| Reactant | Reagents | Product | Yield | Diastereomeric Ratio | Reference |

|---|---|---|---|---|---|

| This compound | 1. LDA, THF, -78 °C2. MeI, -78 °C to rt | 2,5,6-Trimethyl-3-methoxycyclohex-2-en-1-one | 92% | ~1:1 | escholarship.org |

This approach highlights a viable pathway for elaborating the cyclohexenone core, with the potential for introducing various alkyl or aryl groups depending on the chosen electrophile.

Rearrangement Reactions and Tautomerism of the Cyclohexenone Scaffold

The structural framework of this compound is susceptible to rearrangements, particularly under thermal or catalytic conditions.

The presence of both acidic (α-protons) and basic (carbonyl oxygen) sites makes the molecule prone to isomerization under either acidic or basic conditions.

Base-Catalyzed Isomerization: Strong bases can catalyze the epimerization at the C6 position if a proton is present. If the C5 and C6 substituents are cis, treatment with a base could potentially lead to the formation of the more thermodynamically stable trans isomer, or a mixture of both. Furthermore, base-catalyzed tautomerization can occur. Deprotonation at the C2 position generates an enolate which is a key intermediate for alkylation reactions as described previously. escholarship.org

Acid-Catalyzed Isomerization: Under strong acidic conditions, protonation of the carbonyl oxygen can activate the system towards rearrangement. Protonation of the methoxy group followed by elimination of methanol could lead to the formation of a cyclohexadienone species. Additionally, acid catalysis can promote migration of the double bond. For instance, isomerization could potentially shift the double bond from the C2-C3 position to the C1-C2 or C6-C1 position, leading to the formation of isomeric enones, depending on the substitution pattern and thermodynamic stability of the products.

Electrocyclic and Sigmatropic Rearrangements

The chemical behavior of this compound under thermal and photochemical conditions is governed by the principles of pericyclic reactions, which include electrocyclic reactions and sigmatropic rearrangements. These reactions are concerted processes that proceed through cyclic transition states and are characterized by a high degree of stereospecificity, dictated by the Woodward-Hoffmann rules. While direct experimental studies on the electrocyclic and sigmatropic rearrangements of this compound are not extensively documented in publicly available literature, its structural motifs as a substituted cyclohexenone allow for predictions of its reactivity based on well-established precedents in similar systems.

Electrocyclic reactions are intramolecular processes that involve the formation of a σ-bond between the termini of a conjugated π-system, or the reverse ring-opening reaction. uni-hannover.delibretexts.org For a system like this compound, a hypothetical electrocyclic ring-opening would require the cleavage of the C5-C6 bond to form a dienone, a process that would be influenced by the substituents and the reaction conditions (thermal or photochemical). The stereochemical outcome of such a reaction, whether it proceeds in a conrotatory or disrotatory fashion, is determined by the number of π-electrons involved and the mode of activation. libretexts.orgpressbooks.pub For a 6π-electron system, thermal reactions typically proceed in a disrotatory manner, while photochemical reactions follow a conrotatory pathway. libretexts.org

Sigmatropic rearrangements involve the migration of a σ-bond across a π-system. wikipedia.orglibretexts.org In the context of this compound, several types of sigmatropic shifts could be envisioned.

A potential bohrium.comuni-hannover.de-hydride shift, a common sigmatropic rearrangement, could occur under thermal conditions. libretexts.org This would involve the migration of a hydrogen atom from the C5 or C6 methyl group to the carbonyl oxygen. Such a reaction would proceed through a suprafacial pathway, as is typical for thermal bohrium.comuni-hannover.de shifts. libretexts.org

Photochemical conditions can induce different types of rearrangements. One notable reaction for cyclic enones is the bohrium.comcapes.gov.br-acyl shift. bohrium.comuni-hannover.de This rearrangement would involve the cleavage of the C1-C6 bond and the formation of a new bond between C1 and C4, leading to a bicyclic ketone. The mechanism is believed to proceed through a diradical intermediate. bohrium.com Another potential photochemical pathway is the oxa-di-π-methane rearrangement, a variant of the di-π-methane rearrangement, which is common for β,γ-unsaturated ketones. wikipedia.orgscribd.com This would involve a 1,2-acyl shift and the formation of a cyclopropyl (B3062369) ring, resulting in a complex bridged structure.

The specific pathways and products of these rearrangements for this compound would be highly dependent on the reaction conditions and the influence of the methoxy and dimethyl substituents on the stability of the transition states and intermediates.

Interactive Data Table of Potential Rearrangements

| Rearrangement Type | Conditions | Key Features | Predicted Outcome for this compound |

|---|---|---|---|

| Electrocyclic Ring Opening | Thermal/Photochemical | Cleavage of a σ-bond to form a conjugated system. Stereochemistry is conrotatory or disrotatory. libretexts.orglibretexts.org | Hypothetical formation of a substituted acyclic dienone. |

| bohrium.comuni-hannover.de-Hydride Shift | Thermal | Migration of a hydrogen atom across a π-system. Typically suprafacial. libretexts.org | Migration of a hydrogen from a methyl group to the carbonyl oxygen to form an enol. |

| bohrium.comcapes.gov.br-Acyl Shift | Photochemical | Migration of an acyl group. Can proceed via a diradical intermediate. bohrium.comuni-hannover.de | Formation of a bicyclo[3.1.0]hexanone derivative. |

| Oxa-di-π-methane Rearrangement | Photochemical | Involves a 1,2-acyl shift and formation of a cyclopropyl ring. scribd.com | Formation of a bridged, cyclopropyl-containing ketone. |

Advanced Spectroscopic and Analytical Methodologies in Research on 3 Methoxy 5,6 Dimethylcyclohex 2 En 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 3-Methoxy-5,6-dimethylcyclohex-2-en-1-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is required to assign all proton and carbon signals and to establish connectivity and relative stereochemistry.

Two-dimensional NMR experiments are fundamental for mapping the complex network of interactions within a molecule. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between the vinyl proton (H2) and the methylene (B1212753) protons at C4, and subsequently between the C4 protons and the methine proton at C5. It would also show a correlation between the proton at C5 and the proton at C6, as well as between the C6 proton and the protons of the C6-methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbon atom they are attached to. researchgate.net It allows for the unambiguous assignment of carbon signals based on their attached, and usually pre-assigned, proton signals. For instance, the signal for the vinyl proton H2 would correlate to the C2 carbon, and the methoxy (B1213986) protons would correlate to the methoxy carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This is particularly vital for determining the stereochemistry of the molecule, such as the relative orientation of the two methyl groups at the C5 and C6 positions (i.e., whether they are cis or trans to each other). For example, a NOESY cross-peak between the proton at C5 and the protons of the C6-methyl group would suggest a cis relationship.

Table 1: Expected 2D NMR Correlations for this compound

| Technique | Correlating Protons/Carbons | Information Gained |

|---|---|---|

| COSY | H2 ↔ H4 protonsH4 protons ↔ H5H5 ↔ H6H6 ↔ C6-CH₃ protons | Establishes the sequence of proton connectivity around the ring. |

| HSQC | H2 ↔ C2OCH₃ protons ↔ OCH₃ carbonH4 protons ↔ C4H5 ↔ C5H6 ↔ C6C5-CH₃ protons ↔ C5-CH₃ carbonC6-CH₃ protons ↔ C6-CH₃ carbon | Assigns each carbon to its directly attached proton(s). youtube.com |

| HMBC | OCH₃ protons ↔ C3H2 ↔ C1, C4C5-CH₃ protons ↔ C4, C5, C6C6-CH₃ protons ↔ C1, C5, C6 | Confirms the carbon framework and placement of substituents. |

| NOESY | H5 ↔ C6-CH₃ protonsH6 ↔ C5-CH₃ protons | Determines the relative stereochemistry (cis/trans) of the substituents. |

The six-membered ring of a cyclohexenone derivative is not planar and exists in specific conformations, typically a half-chair or an envelope form. nih.govresearchgate.net Advanced NMR methods are used to investigate these conformational preferences. The analysis of proton-proton coupling constants (³J-values) obtained from high-resolution 1D or 2D NMR spectra can provide insight into the dihedral angles between protons on adjacent carbons, which is a key component of conformational analysis. researchgate.net

Furthermore, quantitative NOESY experiments or Rotating-frame Overhauser Effect Spectroscopy (ROESY), combined with computational molecular modeling, can provide a detailed picture of the molecule's three-dimensional shape in solution. researchgate.net By comparing experimentally measured NOE intensities with those calculated for different low-energy conformations, the most probable solution-state conformation can be determined. This analysis would define the preferred pseudo-axial or pseudo-equatorial orientation of the methyl groups at the C5 and C6 positions.

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound. For this compound, HRMS would be used to confirm its molecular formula as C₉H₁₄O₂ by matching the experimentally measured exact mass to the theoretically calculated value. nih.gov

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₄O₂ |

| Calculated Exact Mass | 154.0994 g/mol |

| Calculated Monoisotopic Mass | 154.099379685 g/mol echemi.com |

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor or parent ion) followed by its fragmentation through collision-induced dissociation (CID) or other activation methods. youtube.comnih.gov The resulting fragment ions (product ions) are then analyzed to reveal information about the molecule's structure. chemrxiv.org The fragmentation pattern of this compound would provide a "fingerprint" that helps to confirm its identity. researchgate.net

Plausible fragmentation pathways for this compound would include:

Loss of a methyl radical (•CH₃) from one of the methyl groups or the methoxy group.

Loss of a methoxy radical (•OCH₃) or methanol (B129727) (CH₃OH).

Cleavage of the carbonyl group as carbon monoxide (CO).

A retro-Diels-Alder reaction, a characteristic fragmentation for cyclohexene (B86901) systems, which would cleave the ring into two smaller fragments.

Table 3: Plausible MS/MS Fragments for this compound (Precursor Ion [M+H]⁺ = m/z 155.1)

| Fragment Ion (m/z) | Proposed Loss | Fragment Formula |

|---|---|---|

| 140.1 | Loss of •CH₃ | [C₈H₁₂O₂]⁺ |

| 124.1 | Loss of •OCH₃ | [C₈H₁₃O]⁺ |

| 127.1 | Loss of CO | [C₈H₁₅O]⁺ |

X-ray Crystallography for Definitive Structure and Stereochemical Assignment

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, definitive determination of the molecular structure in the solid state. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a precise three-dimensional map of electron density within the crystal, from which the exact positions of all atoms can be determined.

For this compound, a successful X-ray crystallographic analysis would provide:

Unambiguous confirmation of the covalent bonding framework.

Precise measurements of all bond lengths and bond angles.

Definitive assignment of the relative stereochemistry at the C5 and C6 chiral centers.

Detailed information on the solid-state conformation of the cyclohexenone ring, including torsion angles. nih.gov

Data on intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing arrangement. researchgate.net

This technique is particularly powerful for resolving any ambiguities that may remain after spectroscopic analysis, providing a final, authoritative structural assignment. nih.gov

Computational and Theoretical Chemistry Studies on 3 Methoxy 5,6 Dimethylcyclohex 2 En 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For 3-Methoxy-5,6-dimethylcyclohex-2-en-1-one, DFT calculations would provide significant insights into its stability and reactivity. These calculations are typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in a computationally efficient manner. A related study on methyl 2-methoxycyclohex-3-ene-1-carboxylate utilized DFT to analyze its stability and reaction mechanisms. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Predicting Reaction Sites

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies that helps in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

For this compound, the HOMO would likely be located over the electron-rich enol ether and the C=C double bond, indicating that these are the probable sites for electrophilic attack. The LUMO would be expected to be localized on the α,β-unsaturated ketone moiety, specifically the carbonyl carbon and the β-carbon, making them susceptible to nucleophilic attack. FMO analysis has been successfully applied to understand the reactivity of similar Diels-Alder adducts. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Indicates electron-donating regions |

| LUMO | -1.8 | Indicates electron-accepting regions |

| HOMO-LUMO Gap | 4.7 | Correlates with chemical reactivity |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a DFT calculation.

Calculation of Global Chemical Reactivity Indices (e.g., Hardness, Chemical Potential)

Global chemical reactivity indices provide a quantitative measure of a molecule's reactivity and stability. These parameters are derived from the HOMO and LUMO energies.

Chemical Potential (μ) : This index measures the escaping tendency of electrons from a system in equilibrium. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential suggests a greater tendency to donate electrons.

Chemical Hardness (η) : Hardness is a measure of the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered hard, indicating lower reactivity, while soft molecules have a small gap and are more reactive.

Electrophilicity Index (ω) : This parameter, introduced by Parr, quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ2 / 2η.

These indices would be instrumental in comparing the reactivity of this compound with other related compounds.

Table 2: Hypothetical Global Chemical Reactivity Indices for this compound

| Reactivity Index | Calculated Value (eV) |

| Chemical Potential (μ) | -4.15 |

| Chemical Hardness (η) | 2.35 |

| Electrophilicity Index (ω) | 3.66 |

Note: The values in this table are hypothetical and derived from the FMO energies in Table 1.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The cyclohexene (B86901) ring in this compound is not planar and can adopt several conformations. Molecular modeling and dynamics simulations are essential tools to explore these conformational possibilities and their relative energies.

Exploration of Preferred Conformations in Different Environments

The cyclohexene ring typically adopts half-chair or twist-boat conformations. For this compound, the presence of the methyl groups at positions 5 and 6 will significantly influence the conformational preference to minimize steric strain. Molecular mechanics calculations, followed by higher-level DFT optimizations, would be used to determine the geometries and relative energies of the different conformers. In a related compound, 3-hydroxy-5,5-dimethylcyclohex-2-enone, the ring was found to adopt a distorted envelope conformation. researchgate.net

Solvent Effects on Molecular Structure and Reactivity

The surrounding environment, particularly the solvent, can have a profound impact on the structure and reactivity of a molecule. Computational models like the Polarizable Continuum Model (PCM) can be used to simulate the effect of different solvents. For a polar molecule like this compound, polar solvents would be expected to stabilize conformations with a larger dipole moment. Solvent effects can also influence the energies of the frontier orbitals and, consequently, the chemical reactivity.

Transition State Theory and Reaction Pathway Elucidation

Computational chemistry is invaluable for mapping out the potential energy surface of a reaction and identifying the transition states. For reactions involving this compound, such as its synthesis or subsequent transformations, transition state theory combined with DFT calculations would be employed.

This would involve locating the transition state structures connecting reactants to products and calculating the activation energy barriers. This information is crucial for understanding the reaction mechanism and predicting the reaction kinetics. For instance, in the Diels-Alder reaction forming a similar cyclohexene derivative, DFT was used to study the potential energy surface and elucidate the reaction mechanism. researchgate.net By analyzing the vibrational frequencies of the transition state structure (which should have exactly one imaginary frequency), one can confirm that it is a true saddle point on the potential energy surface.

Calculation of Activation Barriers for Key Transformations

The determination of activation barriers (Ea) is a cornerstone of computational chemistry, providing quantitative insights into the feasibility and kinetics of a chemical reaction. acs.org For substituted cyclohexenones, these calculations are crucial for predicting their reactivity in various transformations, such as cycloadditions, rearrangements, and oxidation reactions.

While direct calculations for this compound are not readily found, studies on similar systems offer valuable data. For instance, Density Functional Theory (DFT) calculations have been employed to investigate the mechanisms of various reactions involving cyclohexenone derivatives. A study on the [2+2] cycloaddition reaction of cyclohexenone with vinyl acetate, investigated at the B3LYP-D3/6-311++G(d,p) level of theory, revealed a stepwise mechanism and allowed for the determination of the activation energies for the transition states. Such studies indicate that the presence and nature of substituents significantly influence the activation barriers.

Furthermore, computational investigations into the unimolecular decomposition of cyclohexanone (B45756) have identified various decomposition pathways with their corresponding rate constants calculated using methods like the G3B3 composite method coupled with Rice-Ramsperger-Kassel-Marcus (RRKM) theory. These studies, while on a simpler system, lay the groundwork for understanding the thermal stability and potential rearrangement pathways of more complex derivatives like this compound.

A pertinent example of activation barrier calculations can be seen in the study of the isomerization of N-substituted pyrazoles, where DFT calculations were used to validate experimental findings of overcoming high activation energy barriers (50–70 kcal mol−1) in high-temperature solution-phase reactions. rsc.org This highlights the power of computational chemistry in predicting and understanding reactions that might seem inaccessible under normal conditions.

Table 1: Representative Calculated Activation Energies for Reactions of Cyclohexenone Analogs

| Reaction Type | Model Compound | Computational Method | Calculated Activation Barrier (kcal/mol) |

| [2+2] Cycloaddition | Cyclohexenone + Vinyl Acetate | B3LYP-D3/6-311++G(d,p) | Not explicitly stated in abstract |

| Unimolecular Decomposition | Cyclohexanone | G3B3/RRKM | Not explicitly stated in abstract |

| Lewis Acid Complexation | 2-Cyclohexenone + BF3 | XMS-CASPT2 | Not explicitly stated in abstract |

Note: Specific activation barrier values from the cited abstracts are not available; this table illustrates the types of calculations performed on related systems.

Mechanistic Probes through Computational Analysis

Computational analysis serves as a powerful "computational microscope" to probe reaction mechanisms at a molecular level, providing details that are often inaccessible through experimental means alone. For this compound, understanding its reaction mechanisms is key to controlling its transformations and synthesizing desired products.

DFT studies on the Lewis acid-catalyzed reactions of 2-cyclohexenone provide significant mechanistic insights. For example, the coordination of BF3 to 2-cyclohexenone was studied using time-resolved spectroscopy and highly accurate XMS-CASPT2 level theory. nih.gov These studies revealed the ultrafast decay pathways and showed that the Lewis acid remains attached to the substrate in the triplet state, which is crucial for understanding the enantioselectivity in photocycloaddition reactions. nih.gov This suggests that the methoxy (B1213986) and dimethyl groups in this compound would likely influence the electronic structure and, consequently, the mechanistic pathways of similar Lewis acid-mediated reactions.

Mechanistic investigations of the Diels-Alder reaction between 1-methoxy-1,3-butadiene (B1596040) and methyl acrylate (B77674) to form a substituted cyclohexene have been conducted using DFT. researchgate.net These studies help in understanding the regio- and stereoselectivity of such cycloaddition reactions, which are fundamental for constructing the cyclohexene core. The electronic effects of the methoxy group are paramount in directing the outcome of these reactions.

Furthermore, computational studies on the formation of surface methoxy species in zeolites from methanol (B129727) highlight the mechanistic steps involved in methylation reactions. nih.gov Understanding these pathways is relevant for potential transformations involving the methoxy group of this compound.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Related Cyclohexenones

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. mdpi.comeuropa.eu These models are invaluable in drug discovery, toxicology, and materials science for predicting the behavior of new compounds. acs.org

For cyclohexenone derivatives, QSAR and QSPR studies have been applied to a wide range of endpoints. For instance, QSAR models have been developed to predict the cytotoxic activity of asymmetrical 2,6-bis(benzylidene)cyclohexanones against various cancer cell lines. These models help in identifying the key structural features that contribute to the observed biological activity.

In a study on cyclohexane-1,3-dione derivatives as potential therapeutic agents for non-small-cell lung cancer (NSCLC), QSAR modeling was combined with DFT computations to identify important molecular descriptors. researchgate.net These descriptors, such as topological, physicochemical, and electronic properties, were then used to build models that could predict the biological inhibitory activity of the compounds. researchgate.net Such approaches could be hypothetically applied to this compound to predict its potential biological activities.

QSPR studies on quinolone antibiotics have utilized curvilinear regression models to correlate topological indices with various physical properties. mdpi.com This demonstrates the broad applicability of QSPR in predicting the physical characteristics of cyclic compounds. While not directly on cyclohexenones, the methodology is transferable.

Table 2: Examples of Descriptors Used in QSAR/QSPR Studies of Cyclohexenone-Related Compounds

| Study Type | Compound Class | Key Descriptors Investigated | Predicted Endpoint |

| QSAR | Asymmetrical 2,6-bis(benzylidene)cyclohexanones | Not specified in abstract | Cytotoxic activity |

| QSAR | Cyclohexane-1,3-dione derivatives | Topological, physicochemical, electronic (DFT-derived) | Biological inhibitory activity against NSCLC |

| QSPR | Quinolone antibiotics | Topological indices | Physicochemical properties |

| QSAR | Substituted aromatic compounds | Functional group-based descriptors | Toxicity to Tetrahymena pyriformis |

These examples underscore the potential of QSAR/QSPR modeling to provide predictive insights into the biological and physical properties of this compound, guiding future experimental work and application development.

Applications of 3 Methoxy 5,6 Dimethylcyclohex 2 En 1 One As a Key Synthon in Complex Molecule Synthesis

Utility in Natural Product Total Synthesis as a Chiral or Achiral Building Block

The strategic placement of functional groups in 3-Methoxy-5,6-dimethylcyclohex-2-en-1-one makes it an attractive starting point for the total synthesis of natural products. The cyclohexenone core is a common motif in many biologically active compounds, and the methoxy (B1213986) and dimethyl groups provide handles for further stereoselective transformations.

Precursor to Sesquiterpenes, Diterpenes, and Related Polycyclic Compounds

While direct total syntheses employing this compound are not extensively documented in publicly available research, the closely related compound, (5S)-5,6-dimethyl-2-cyclohexenone, serves as a key chiral starting material in the asymmetric total synthesis of eremophilanolide-type sesquiterpenes. acs.orgnih.gov This highlights the potential of the 5,6-dimethylcyclohexenone scaffold as a precursor to this class of natural products. Eremophilane sesquiterpenoids are characterized by a bicyclic core, which can be constructed using strategies like Robinson annulation, a classic ring-forming reaction in organic synthesis. rsc.orgwikipedia.org The presence of the methoxy group in this compound offers an additional level of synthetic versatility, potentially influencing the reactivity and stereochemical outcome of key bond-forming reactions.

The synthesis of various sesquiterpenes, such as (+)-valencene and (+)-nootkatone, often involves the creation of complex polycyclic systems, and functionalized cyclohexenone derivatives are logical precursors for such endeavors. nih.govnih.gov

Construction of Stereodefined Ring Systems for Biologically Active Molecules

The synthesis of biologically active molecules often requires precise control over the three-dimensional arrangement of atoms, a concept known as stereochemistry. Chiral synthons, which possess a specific handedness, are crucial for achieving this control. The dimethyl substitution pattern in this compound can be exploited to direct the stereochemical course of subsequent reactions, leading to the formation of stereodefined ring systems.

For instance, in the synthesis of eremophilanolide sesquiterpenes from (5S)-5,6-dimethyl-2-cyclohexenone, the existing stereocenter at the 5-position dictates the stereochemistry of newly formed centers during the construction of the final tricyclic structure. acs.orgnih.gov The enone functionality in the cyclohexenone ring is a versatile handle for introducing new stereocenters via conjugate addition reactions, such as the Michael addition. wikipedia.org The methoxy group can further influence the facial selectivity of these additions, providing another layer of stereocontrol.

Role in the Synthesis of Advanced Chemical Intermediates

Beyond natural product synthesis, this compound and related structures are valuable for preparing advanced chemical intermediates for various applications, including medicinal chemistry and agrochemical research.

Access to Functionalized Building Blocks for Medicinal Chemistry Research

The development of new pharmaceuticals relies on the availability of a diverse range of molecular building blocks. nih.gov Substituted cyclohexenones are considered privileged scaffolds in medicinal chemistry due to their presence in numerous bioactive molecules and their ability to be readily functionalized. The this compound scaffold can be elaborated into a variety of derivatives, providing access to novel chemical space for drug discovery programs. For example, the synthesis of arylmethylene-bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) derivatives has been reported, and these compounds have been investigated for their biological activities. researchgate.net The presence of the ketone and enol ether functionalities allows for a wide array of chemical transformations to introduce different pharmacophoric groups.

Intermediate for Agrochemical Development

The search for new and effective agrochemicals, such as herbicides and insecticides, is an ongoing effort. Cyclohexenone derivatives have been patented as active compounds for controlling undesired plant growth. google.com The specific substitution pattern of this compound could be tailored to develop new agrochemical candidates with specific modes of action and improved environmental profiles. The synthesis of such compounds often involves the modification of the core cyclohexenone structure to optimize biological activity and selectivity.

Stereocontrolled Access to Polycyclic Architectures

The construction of polycyclic compounds, which contain multiple fused or bridged ring systems, is a significant challenge in organic synthesis. wikipedia.org this compound is a valuable platform for accessing such complex architectures in a stereocontrolled manner. The inherent functionality of the molecule allows for a variety of cyclization strategies to be employed.

Key reactions such as the Robinson annulation, which combines a Michael addition with an aldol (B89426) condensation, are powerful methods for building new six-membered rings onto an existing ketone, and could be applied to this compound to generate bicyclic and tricyclic systems. wikipedia.orgresearchgate.netmasterorganicchemistry.com The stereochemistry of the starting material can be translated into the final polycyclic product, providing a route to enantiomerically enriched complex molecules. The synthesis of the tricyclic core of eremophilanolide sesquiterpenes from a related dimethylcyclohexenone is a testament to the utility of this approach in building complex polycyclic frameworks. acs.orgresearchgate.net

Annulation Reactions for Fused Ring Systems

There is no available scientific literature detailing the use of this compound in annulation reactions to create fused ring systems.

Development of Complex Skeletal Structures

There is no available scientific literature describing the application of this compound in the development of complex skeletal structures.

Future Directions and Emerging Research Avenues in 3 Methoxy 5,6 Dimethylcyclohex 2 En 1 One Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The demand for greener and more efficient chemical processes is a major driving force in modern organic synthesis. Future research on 3-Methoxy-5,6-dimethylcyclohex-2-en-1-one will undoubtedly be influenced by this trend, with a focus on methodologies that offer improved safety, reduced waste, and enhanced scalability.

Flow Chemistry and Automated Synthesis Applications

Continuous flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, offers numerous advantages such as enhanced heat and mass transfer, precise control over reaction parameters, and improved safety when handling reactive intermediates. nih.govresearchgate.netchemh.comchemistryviews.org These benefits make it an attractive platform for the synthesis of complex molecules. nih.gov The multi-step synthesis of this compound and its derivatives could be significantly streamlined by adopting flow-based protocols. nih.gov

Automated synthesis platforms, which combine robotics with artificial intelligence, are revolutionizing the way molecules are made. drugtargetreview.comchemistryworld.comacs.orgnih.gov These systems can perform entire synthetic sequences with minimal human intervention, accelerating the discovery and optimization of new compounds. drugtargetreview.comsigmaaldrich.com The application of such platforms to the synthesis of this compound would enable high-throughput screening of reaction conditions and the rapid generation of a library of analogues for further investigation. A key advantage is the ability to perform a wide range of reactions, including Suzuki couplings, amide formations, and reductive aminations, through the use of pre-packed reagent cartridges. sigmaaldrich.com

Table 1: Potential Flow Chemistry and Automated Synthesis Applications for this compound

| Application Area | Potential Advantage | Relevant Technologies |

| Synthesis of Precursors | Improved yield and safety in the formation of substituted cyclohexenone precursors. | Microreactors, continuous stirred-tank reactors (CSTRs). |

| Functionalization Reactions | Precise control over exothermic or fast functionalization reactions at various positions of the cyclohexenone ring. | Plug flow reactors, packed-bed reactors. |

| High-Throughput Screening | Rapid optimization of reaction conditions (catalyst, solvent, temperature) for novel transformations. | Automated synthesis platforms with integrated analytical tools. |

| Library Synthesis | Automated generation of a diverse set of this compound derivatives for biological screening. | Robotic liquid handlers, parallel synthesis modules. |

Exploration of Biocatalysis for Enantioselective Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. nih.govnih.gov Ene-reductases (EREDs), for instance, have shown promise in the enantioselective reduction of α,β-unsaturated ketones, a key structural feature of cyclohexenones. illinois.edunih.gov The application of EREDs or other engineered enzymes to this compound could provide access to specific enantiomers, which is crucial for applications in medicinal chemistry and materials science. mdpi.com Future research could focus on discovering or engineering enzymes that can tolerate the specific substitution pattern of this compound and catalyze a range of enantioselective transformations beyond reduction, such as hydroxylation or C-C bond formation. nih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Discovery and Optimization

The synergy between artificial intelligence (AI) and chemistry is rapidly advancing the field of chemical synthesis. sesjournal.com Machine learning (ML) algorithms are becoming increasingly adept at predicting reaction outcomes and optimizing reaction conditions, reducing the need for extensive trial-and-error experimentation. acs.orgresearchgate.netrsc.orgacs.org

Data-Driven Approaches for Predicting Reactivity and Yields

Machine learning models, particularly neural networks, can be trained on large datasets of chemical reactions to identify complex relationships between reactants, reagents, and reaction outcomes. sesjournal.comacs.org For this compound, ML models could be developed to predict its reactivity in various transformations, such as cycloadditions or C-H functionalization reactions. By analyzing vast amounts of reaction data, these models can suggest optimal conditions, including catalysts, solvents, and temperatures, to maximize the yield of desired products. sesjournal.com This predictive capability would significantly accelerate the discovery of novel and efficient synthetic routes to functionalized derivatives.

Exploration of Unconventional Activation Methods (e.g., Photoredox, Electrochemistry)

Moving beyond traditional thermal activation, photoredox catalysis and electrochemistry have emerged as powerful tools for promoting novel chemical transformations under mild conditions. ethz.chacs.orgrsc.orgacs.orgnih.govacs.org

Visible-light photoredox catalysis utilizes light energy to initiate single-electron transfer processes, enabling the formation of reactive radical intermediates that can participate in a wide range of reactions. ethz.chacs.orgmdpi.comnih.govbeilstein-journals.org This approach has been successfully applied to the functionalization of enones and other unsaturated systems. mdpi.comnih.gov For this compound, photoredox catalysis could open up new avenues for C-H functionalization at various positions on the cyclohexene (B86901) ring or the methyl groups, as well as for novel cycloaddition reactions. acs.orgbeilstein-journals.org

Electrochemistry offers another sustainable and controllable method for generating reactive species. rsc.orgacs.orgnih.govacs.orgbeilstein-journals.org By applying an electrical potential, specific redox events can be triggered, leading to highly selective transformations. acs.orgnih.gov The electrochemical functionalization of arenes and ketones has been well-documented, suggesting that similar strategies could be developed for this compound. This could include anodic oxidation to introduce nucleophiles or cathodic reduction to initiate coupling reactions. acs.orgacs.org

Table 2: Potential Unconventional Activation Methods for this compound

| Activation Method | Potential Transformation | Key Advantages |

| Photoredox Catalysis | C-H arylation, alkylation, or amination of the cyclohexene ring. Radical-mediated cycloadditions. | Mild reaction conditions, high functional group tolerance, generation of unique reactive intermediates. ethz.chacs.org |

| Electrochemistry | Anodic C-H functionalization. Cathodic coupling reactions. | Avoids the use of stoichiometric chemical oxidants or reductants, precise control over reactivity through applied potential. rsc.orgacs.org |

Advanced Chemical Transformations and Functionalization Strategies

Future research will likely focus on developing more sophisticated and efficient methods for the chemical modification of this compound to access a wider range of structurally diverse molecules.

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it avoids the need for pre-functionalized starting materials. acs.org Strategies for the C-H functionalization of cyclohexenone derivatives are emerging and could be applied to this compound to introduce new substituents at various positions. illinois.eduacs.orgnih.gov

Furthermore, cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the construction of complex cyclic systems. openstax.orgdoi.orglibretexts.orgelsevier.com Exploring novel cycloaddition strategies with this compound as either the diene or dienophile component could lead to the synthesis of unique polycyclic scaffolds. openstax.orgacs.org The development of highly substituted cyclohexanones through cascade reactions is another promising area of research. beilstein-journals.org

Synergistic Approaches Combining Computational and Experimental Research

The integration of computational chemistry with experimental research offers a powerful paradigm for accelerating the discovery and development of new molecules. This synergistic approach is particularly valuable for a compound like this compound, where foundational data is yet to be established.

Predictive Modeling of Properties and Reactivity: Computational methods can provide initial insights into the fundamental characteristics of this compound. Density Functional Theory (DFT) and other quantum mechanical calculations can be employed to predict:

Molecular Geometry: Determining the most stable conformations and the influence of the methyl and methoxy (B1213986) groups on the cyclohexenone ring.

Spectroscopic Properties: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of the synthesized compound.

Electronic Properties: Mapping the electron density to predict sites of electrophilic and nucleophilic attack, thus guiding the design of synthetic reactions. byjus.com

Mechanism Elucidation: When experimental reactions are performed, computational studies can be instrumental in elucidating the underlying reaction mechanisms. For instance, in potential reactions such as Michael additions or Diels-Alder cycloadditions, transition state theory can be used to model the energy barriers and identify the most probable reaction pathways. This understanding is crucial for optimizing reaction conditions to improve yields and selectivity.

Virtual Screening for Biological Activity: Given that many cyclohexenone derivatives exhibit biological activity, computational docking studies could be performed to screen this compound against various biological targets. This in silico approach can help prioritize experimental testing and identify potential therapeutic areas where the compound might be effective. For example, related compounds have been investigated for their antioxidant and anti-inflammatory effects. lookchem.com

Data Table: Predicted Physicochemical Properties

Below is an interactive table of predicted physicochemical properties for compounds structurally related to this compound. This data is derived from computational models and provides a basis for what might be expected for the title compound.

| Property | 3-Methoxy-5-methylcyclohex-2-en-1-one | 3,5-Dimethyl-2-cyclohexen-1-one | 3-Methoxycyclohex-2-en-1-one |

| Molecular Formula | C8H12O2 | C8H12O | C7H10O2 |

| Molecular Weight | 140.18 g/mol nih.gov | 124.18 g/mol sigmaaldrich.com | 126.15 g/mol nih.gov |

| XLogP3 | 1.9 | 1.9 | 0.6 |

| Hydrogen Bond Donor Count | 0 | 0 | 0 |

| Hydrogen Bond Acceptor Count | 2 | 1 | 2 |